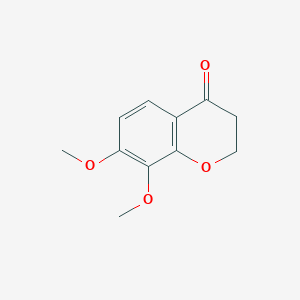
7,8-Dimethoxychroman-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Dimethoxychroman-4-one is a heterocyclic compound belonging to the chromanone family It features a chroman-4-one core structure with methoxy groups at the 7th and 8th positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethoxychroman-4-one typically involves the condensation of appropriately substituted phenols with cinnamic acid derivatives. One common method is the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts to form chromanone derivatives . Another method involves the Michael addition of acrylonitrile to phenols, followed by cyclization in acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Pechmann condensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 7,8-Dimethoxychroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromanone to chromanol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using catalysts like aluminum chloride.
Major Products: The major products formed from these reactions include various substituted chromanones, chromanols, and quinones, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
7,8-Dimethoxychroman-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and cosmetic products.
Mécanisme D'action
The mechanism of action of 7,8-Dimethoxychroman-4-one involves its interaction with specific molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to microbial cell death.
Comparaison Avec Des Composés Similaires
Chroman-4-one: Lacks the methoxy groups at the 7th and 8th positions, resulting in different biological activities.
Chromen-4-one: Contains a double bond between the 2nd and 3rd positions, leading to variations in chemical reactivity and biological effects.
Thiochroman-4-one: Similar structure but with a sulfur atom replacing the oxygen in the chromanone ring, exhibiting distinct bioactivities.
Uniqueness: 7,8-Dimethoxychroman-4-one is unique due to the presence of methoxy groups, which enhance its lipophilicity and influence its interaction with biological targets. This structural feature contributes to its diverse range of biological activities and potential therapeutic applications .
Propriétés
Numéro CAS |
19149-07-6 |
|---|---|
Formule moléculaire |
C11H12O4 |
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
7,8-dimethoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C11H12O4/c1-13-9-4-3-7-8(12)5-6-15-10(7)11(9)14-2/h3-4H,5-6H2,1-2H3 |
Clé InChI |
XDKDVWJTTMLLDJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(C=C1)C(=O)CCO2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



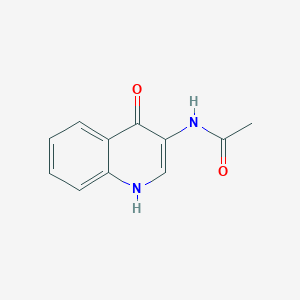
![2-phenyl-2H-furo[3,4-d][1,2,3]triazol-4(6H)-one](/img/structure/B11896669.png)
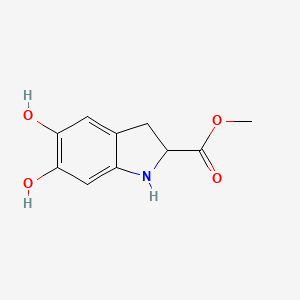
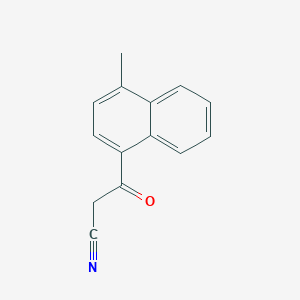
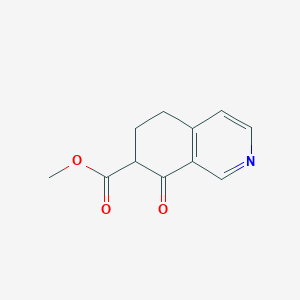


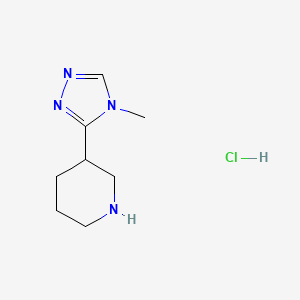

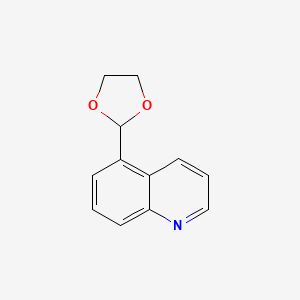


![Thiazolo[5,4-f]isoquinolin-2(3H)-one](/img/structure/B11896750.png)
